molecular formula C14H13NO4 B8274330 2-Benzyloxy-5-nitroanisole

2-Benzyloxy-5-nitroanisole

Cat. No. B8274330
M. Wt: 259.26 g/mol
InChI Key: JPADGXLTMXDEDV-UHFFFAOYSA-N
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Patent
US07037925B2

Procedure details

4-Nitroguaiacol potassium salt monohydrate (25 g, 111 mmol) and cesium carbonate (3.25 g, 10 mmol) were transferred into a 500 ml one-neck flask and dry dimethylformamide (200 ml) was added, benzyl bromide (21.4 g, 125 mmol) was added dropwise at room temperature under N2 atmosphere and the reaction mixture was stirred vigorously for about 3 hours. The solvent and the excess of benzylbromide were then removed under reduced pressure. Water (200 ml) and ethanol (100 ml) was added to the crude product and refluxed for 10–15 minutes. The yellowish crystalls were filtered from the cold mixture, washed with water and dried to give 29 g (100% yield) of the title compound.
Name
4-Nitroguaiacol potassium salt monohydrate
Quantity
25 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.25 g
Type
catalyst
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
O.[K].[N+:3]([C:6]1[CH:7]=[C:8]([OH:14])[C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)([O-:5])=[O:4].C(Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH3:23]N(C)C=O>C(=O)([O-])[O-].[Cs+].[Cs+]>[CH2:13]([O:12][C:9]1[CH:10]=[CH:11][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][C:8]=1[O:14][CH3:23])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1.2,5.6.7,^1:1|

Inputs

Step One
Name
4-Nitroguaiacol potassium salt monohydrate
Quantity
25 g
Type
reactant
Smiles
O.[K].[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
Name
cesium carbonate
Quantity
3.25 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred vigorously for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and the excess of benzylbromide were then removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (200 ml) and ethanol (100 ml) was added to the crude product
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10–15 minutes
FILTRATION
Type
FILTRATION
Details
The yellowish crystalls were filtered from the cold mixture
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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